6-Amino-5-bromo-2h-chromen-2-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-bromochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-9-5-1-4-8(12)13-7(5)3-2-6(9)11/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXDVEDLHMBZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C1C(=C(C=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Significance of the 2h Chromen 2 One Coumarin Core
The foundational structure of 6-Amino-5-bromo-2H-chromen-2-one is the 2H-chromen-2-one, more commonly known as coumarin (B35378). This aromatic organic compound consists of a benzene (B151609) ring fused to an α-pyrone ring. nih.govresearchgate.net This fused ring system, a benzopyrone, is not merely a stable chemical entity but a "privileged scaffold" in medicinal chemistry. researchgate.net Its structural rigidity and the electronic properties arising from the conjugated system of the benzene and pyrone rings confer a remarkable versatility. researchgate.net The coumarin core can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for binding to biological targets like enzymes and receptors. nih.gov This inherent ability to interact with biomolecules is a key reason for its prevalence in a vast number of natural products and its extensive use as a foundational structure in the synthesis of new bioactive molecules. nih.gov
Overview of Functionalized Chromen 2 One Derivatives in Drug Discovery and Materials Science
The functionalization of the basic coumarin (B35378) scaffold has unlocked a vast chemical space with a wide array of applications. universityofgalway.ie By introducing different functional groups at various positions on the coumarin ring, chemists can fine-tune the molecule's properties to achieve desired biological activities or material characteristics.
In drug discovery , functionalized coumarins are a treasure trove of pharmacological activities. They have been developed as:
Anticancer agents : Exhibiting cytotoxic activity against numerous cancer cell lines. nih.govmdpi.com
Antimicrobial agents : Showing efficacy against a range of bacteria and fungi. researchgate.netnih.govnih.gov
Anticoagulants : Warfarin, a well-known coumarin derivative, is a prime example. mdpi.com
Enzyme inhibitors : Targeting enzymes like carbonic anhydrases, which are implicated in diseases such as cancer. unica.it
Central nervous system agents : Demonstrating potential as neuroprotective agents. nih.gov
In materials science , the unique photophysical properties of coumarin derivatives are of great interest. Their inherent fluorescence makes them valuable as:
Fluorescent probes and dyes : Used for bioimaging and sensing applications. researchgate.net
Optical materials : Their light-emitting properties are being explored for various applications.
The development of multicomponent reactions (MCRs) has further streamlined the synthesis of complex and diverse coumarin derivatives, accelerating their exploration in both drug discovery and materials science. rug.nl
Research Trajectory of Halogenated and Aminated Chromen 2 One Compounds
The introduction of halogen atoms and amino groups onto the chromen-2-one scaffold has been a particularly fruitful strategy in medicinal chemistry.
Halogenated coumarins often exhibit enhanced biological activity. The inclusion of halogens can improve properties like:
Lipophilicity : Affecting how the molecule crosses cell membranes.
Binding affinity : Halogen bonding can increase the affinity of a compound for its biological target. nih.gov
Metabolic stability : Influencing the compound's lifespan in the body.
Research has shown that halogenated coumarins possess potent antiproliferative, antimalarial, and protein kinase inhibitory activities. nih.gov For instance, 6,8-dibromo and 6,8-diiodo coumarin (B35378) derivatives have demonstrated significant antiproliferative effects against thyroid cancer cells. nih.gov
Aminated coumarins , on the other hand, introduce a basic functional group that can participate in crucial hydrogen bonding interactions with biological targets. The amino group can also serve as a handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives. 6-aminocoumarin, for example, is a key intermediate in the synthesis of potent carbonic anhydrase inhibitors. The combination of an amino group with other functionalities can lead to compounds with diverse biological profiles, including antibacterial and antifungal activities.
Contextualizing 6 Amino 5 Bromo 2h Chromen 2 One Within Emerging Research Themes
Direct Synthetic Routes to this compound
A hypothetical direct approach would involve the condensation of a pre-functionalized salicylaldehyde (B1680747), such as 2-hydroxy-5-amino-6-bromobenzaldehyde, with a suitable C2-synthon like malonic acid or its derivatives. However, the stability and accessibility of such a salicylaldehyde derivative present significant synthetic hurdles. Consequently, chemists typically rely on more robust, stepwise precursor-based methods to achieve the target structure.
Precursor-Based Synthesis and Functional Group Interconversion
The more prevalent and practical approach to synthesizing this compound involves the initial construction of a simpler coumarin ring, followed by the sequential introduction of the required bromo and amino functionalities. This strategy offers greater control and flexibility.
The Knoevenagel condensation is a cornerstone reaction in the synthesis of the coumarin nucleus. wikipedia.orgrsc.org This reaction involves the nucleophilic addition of a compound containing an active methylene (B1212753) group to the carbonyl group of an o-hydroxybenzaldehyde (salicylaldehyde), followed by an intramolecular cyclization and dehydration. wikipedia.org The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine. wikipedia.org
The general mechanism involves the base-catalyzed deprotonation of the active methylene compound (e.g., diethyl malonate, malonic acid, ethyl acetoacetate) to form an enolate. This enolate then attacks the aldehyde carbonyl of the salicylaldehyde derivative. The resulting intermediate undergoes dehydration and subsequent lactonization (intramolecular esterification) to yield the stable 2H-chromen-2-one ring system. wikipedia.orgacs.org The versatility of the Knoevenagel condensation allows for the use of various substituted salicylaldehydes, providing an entry point to a wide array of functionalized coumarins. acgpubs.orgnih.govepa.gov
A logical synthetic pathway to this compound begins with a readily available coumarin precursor, such as 6-nitro-2H-chromen-2-one. This precursor allows for the strategic introduction of the bromo and amino groups in a controlled manner.
The regioselective halogenation of the coumarin ring is a critical step. thieme.de The electronic nature of the existing substituents on the benzopyranone ring directs the position of electrophilic attack by the halogenating agent. For the synthesis of the target compound, bromination at the C-5 position is required. This can be achieved by the electrophilic bromination of a 6-nitro-2H-chromen-2-one intermediate. The nitro group at C-6 is a deactivating group, which can influence the regioselectivity of the subsequent bromination.
Various brominating agents and conditions have been developed for coumarin systems. These include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and copper(II) bromide (CuBr₂). nih.gov The choice of reagent and reaction conditions can be optimized to favor bromination at the desired position. For instance, the use of copper halides has been shown to promote the regioselective halogenation of less electron-rich heteroarenes. thieme.de
Table 1: Selected Bromination Methods for Coumarin Derivatives
| Brominating Agent | Substrate Example | Conditions | Reference |
|---|---|---|---|
| Bromine (Br₂) | 3-Acetylcoumarin (B160212) | Chloroform (B151607), stirring | mdpi.com |
| N-Bromosuccinimide (NBS) | Coumarins | Activated by copper halide | thieme.de |
The most common and efficient method for introducing an amino group at the C-6 position of the coumarin ring is through the reduction of a nitro group. nih.gov The synthesis of 6-amino-2H-chromen-2-one from 6-nitro-2H-chromen-2-one is a well-established transformation. nih.govchemmethod.com
This reduction can be accomplished using various reducing agents. A standard laboratory method involves the use of iron powder in the presence of an acid source like ammonium (B1175870) chloride (NH₄Cl) or acetic acid in an ethanol/water solvent system. nih.govchemmethod.com The reaction mixture is typically heated to drive the reduction to completion. Following the reduction of a precursor like 5-bromo-6-nitro-2H-chromen-2-one, the desired this compound is obtained.
An alternative route to amination involves the conversion of the 6-amino-2H-chromen-2-one into a diazonium salt, which can then be transformed into other functional groups or used in coupling reactions. For instance, treatment with sodium nitrite (B80452) in the presence of a strong acid, followed by the addition of sodium azide, can yield the corresponding 6-azido-2H-chromen-2-one. nih.gov
Introduction of Halogen and Amino Functionalities at Specific Positions
Derivatization Strategies Utilizing 3-Acetyl-6-bromo-2H-chromen-2-one as a Synthon
The compound 3-Acetyl-6-bromo-2H-chromen-2-one is a valuable and versatile synthon for the synthesis of a wide array of complex heterocyclic analogues of 6-bromo-2H-chromen-2-one. mdpi.comnih.govresearchgate.net The acetyl group at the C-3 position serves as a chemical handle that can be readily transformed into various other functionalities and heterocyclic rings.
Research has demonstrated that 3-acetyl-6-bromo-2H-chromen-2-one can be converted into intermediates such as 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one and methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbodithioate. mdpi.comnih.gov These intermediates, in turn, react with a variety of binucleophiles to construct fused and appended heterocyclic systems. For example, reaction with heterocyclic amines, hydrazonoyl chlorides, and other reagents can yield coumarin derivatives bearing pyrazolo[1,5-a]pyrimidine (B1248293), thiazole (B1198619), and 1,3,4-thiadiazole (B1197879) moieties. mdpi.comnih.govresearchgate.net
Table 2: Examples of Heterocyclic Derivatives Synthesized from 3-Acetyl-6-bromo-2H-chromen-2-one
| Starting Synthon | Reagents | Resulting Heterocycle | Reference |
|---|---|---|---|
| 3-Acetyl-6-bromo-2H-chromen-2-one | DMF-DMA, then 3-amino-1H-pyrazole | Pyrazolo[1,5-a]pyrimidine | mdpi.comnih.gov |
| 3-Acetyl-6-bromo-2H-chromen-2-one | Hydrazine (B178648) hydrate (B1144303), then hydrazonoyl chloride | Pyrazole (B372694) | mdpi.comnih.gov |
| 3-Acetyl-6-bromo-2H-chromen-2-one | Hydrazinecarbothioamide, then hydrazonoyl chloride | Thiazole | mdpi.comresearchgate.net |
| 3-Acetyl-6-bromo-2H-chromen-2-one | Hydrazinecarbodithioate, then hydrazonoyl halide | 1,3,4-Thiadiazole | mdpi.comnih.gov |
| 3-Acetyl-6-bromo-2H-chromen-2-one | Hydrazonoyl chloride | Pyrazole | mdpi.com |
This synthetic strategy highlights the utility of a functionalized bromo-coumarin core in generating a library of diverse compounds for further investigation. mdpi.comnih.gov
Synthesis of Reactive Intermediates (e.g., 3-(2-bromoacetyl)-2H-chromen-2-one)
A key intermediate in the synthesis of many coumarin derivatives is 3-(2-bromoacetyl)-2H-chromen-2-one. This reactive compound serves as a versatile building block for the introduction of various substituents at the 3-position of the coumarin ring. One common method for its preparation involves the treatment of 3-acetylcoumarin with copper(II) bromide in a mixture of chloroform and ethyl acetate (B1210297). acgpubs.org Another approach utilizes the reaction of 3-(bromoacetyl)coumarin (B1271225) with a diazonium salt in the presence of sodium acetate to yield N-phenylacetohydrazonoyl bromide derivatives bearing a coumarin moiety. nih.gov The α-bromocarbonyl group in 3-(2-bromoacetyl)-2H-chromen-2-one exhibits high reactivity towards nucleophiles, making it an excellent precursor for a wide array of subsequent chemical transformations. nih.gov For instance, it can react with potassium cyanide to form 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile, another valuable intermediate for heterocyclization reactions. nih.gov
Multicomponent Reactions for Annulation of Heterocyclic Systems
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. nih.govaccessscience.com This strategy has been successfully applied to the annulation of various heterocyclic systems onto the this compound scaffold and its analogues.
Formation of Pyrazole Derivatives
Pyrazole moieties can be readily introduced onto the coumarin framework. researchgate.netnih.govchim.ithilarispublisher.comias.ac.in For example, the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with hydrazine hydrate or phenylhydrazine (B124118) leads to the formation of pyrazole derivatives. nih.gov Similarly, 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, derived from 3-acetyl-6-bromo-2H-chromen-2-one, reacts with hydrazines to yield pyrazole derivatives. nih.govresearchgate.net The reaction of this enaminone with hydrazonoyl chlorides also produces pyrazole-containing coumarins. nih.gov Furthermore, multicomponent reactions involving hydrazine monohydrate, malononitrile (B47326), ethyl acetoacetate, and aldehydes or ketones provide a solvent-less route to pyrano[2,3-c]pyrazole derivatives. ias.ac.in
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| 3-(2-bromoacetyl)-2H-chromen-2-one | Hydrazine hydrate, Phenylhydrazine | Pyrazole derivatives | nih.gov |
| 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | Hydrazines, Hydrazonoyl chlorides | Pyrazole derivatives | nih.govresearchgate.net |
| Hydrazine monohydrate, Malononitrile, Ethyl acetoacetate, Aldehydes/Ketones | - | Pyrano[2,3-c]pyrazoles | ias.ac.in |
Construction of Thiazole-Fused Chromen-2-ones
The Hantzsch thiazole synthesis is a classical and widely used method for constructing thiazole rings. This reaction has been adapted for the synthesis of thiazole-fused coumarins. mdpi.comsemanticscholar.org The reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with thiourea (B124793) or thioacetamide (B46855) derivatives is a common strategy. acgpubs.orgrsc.org For instance, reacting 3-(2-bromoacetyl)-2H-chromen-2-one with thiourea yields 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one. acgpubs.org Similarly, 6-bromo-3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one has been synthesized and its crystal structure determined. nih.gov Multicomponent reactions involving 3-(bromoacetyl)coumarin derivatives, phenylisothiocyanates, and cyanamide (B42294) have also been employed to produce 3-(4-amino-2-(phenylamino)thiazole-5-carbonyl)-2H-chromen-2-one derivatives. nih.gov Another approach involves the reaction of 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide with hydrazonoyl chlorides to afford thiazole derivatives. nih.govnih.gov
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| 3-(2-bromoacetyl)-2H-chromen-2-one | Thiourea, Thioacetamide | Thiazole-fused coumarins | acgpubs.orgrsc.org |
| 3-(bromoacetyl)coumarin derivatives | Phenylisothiocyanates, Cyanamide | Thiazole-fused coumarins | nih.gov |
| 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide | Hydrazonoyl chlorides | Thiazole derivatives | nih.govnih.gov |
Synthesis of Thiadiazole Derivatives
Thiadiazole moieties can be incorporated into the coumarin structure through various synthetic routes. researchgate.net One method involves the cyclocondensation of 3-bromoacetylcoumarin with 2-amino-5-methyl-1,3,4-thiadiazole. acgpubs.org Another strategy utilizes the reaction of 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide with hydrazonoyl chlorides, which has been shown to produce 1,3,4-thiadiazole derivatives. nih.gov A one-pot condensation of bromoacetylcoumarin, pyridine (B92270), and phenylthiosemicarbazide also yields thiadiazine derivatives. acgpubs.org
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| 3-Bromoacetylcoumarin | 2-Amino-5-methyl-1,3,4-thiadiazole | Imidazo[2,1-b] nih.govrsc.orgresearchgate.netthiadiazole derivative | acgpubs.org |
| 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide | Hydrazonoyl chlorides | 1,3,4-Thiadiazole derivatives | nih.gov |
| Bromoacetylcoumarin, Pyridine | Phenylthiosemicarbazide | Thiadiazine derivative | acgpubs.org |
Integration into Pyridine and Pyran Frameworks
The coumarin nucleus can be fused with pyridine and pyran rings to generate novel heterocyclic systems. nih.govekb.egekb.egresearchgate.netmsu.edu The reaction of 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one with 6-aminothiouracil in glacial acetic acid leads to the formation of a pyrido[2,3-d]pyrimidine (B1209978) derivative. nih.gov Multicomponent reactions of salicylaldehydes, thiols, and malononitrile have been used to synthesize chromeno[2,3-b]pyridines. acs.org Furthermore, pyrano[3,2-c]chromene derivatives can be synthesized through the reaction of 4-hydroxycoumarins with aldehydes and malononitrile. rsc.org
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | 6-Aminothiouracil | Pyrido[2,3-d]pyrimidine derivative | nih.gov |
| Salicylaldehydes, Thiols, Malononitrile | - | Chromeno[2,3-b]pyridines | acs.org |
| 4-Hydroxycoumarins, Aldehydes, Malononitrile | - | Pyrano[3,2-c]chromenes | rsc.org |
Derivatization to Triazole Hybrids
Triazole-containing coumarin hybrids have been synthesized through multi-step reaction sequences. nih.govnih.govresearchgate.net One approach starts with substituted salicylaldehydes and diethylmalonate to form the coumarin core, which is then converted to a hydrazide. Subsequent reaction with carbon disulfide and hydrazine hydrate, followed by cyclization, yields 3-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one derivatives. nih.gov For instance, 3-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-6-bromo-2H-chromen-2-one has been synthesized using this methodology. nih.gov Another strategy involves the reaction of 3-bromoacetylcoumarin with 1-amino-2-mercapto-5-methyl-1,3,4-triazole. acgpubs.org Additionally, click chemistry has been employed to synthesize bis-1,2,3-triazole derivatives of 2-aminochromone. nih.gov
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| Substituted salicylaldehydes, Diethylmalonate | Multi-step synthesis | 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one derivatives | nih.gov |
| 3-Bromoacetylcoumarin | 1-Amino-2-mercapto-5-methyl-1,3,4-triazole | Triazolothiazine derivative | acgpubs.org |
| 2-Aminochromone | Propargyl bromide, Alkyl/aryl azides | Bis-1,2,3-triazole derivatives | nih.gov |
Sustainable and Catalytic Approaches in Chromen-2-one Synthesis
The development of sustainable chemical processes is a cornerstone of modern organic synthesis. In the context of producing chromen-2-one derivatives, research has increasingly focused on methodologies that reduce environmental impact, minimize waste, and enhance reaction efficiency. These approaches often involve the use of novel catalysts and energy sources to move away from traditional, often harsh, synthetic conditions. The following sections delve into specific catalytic systems that exemplify this green chemistry approach.
Application of Metal-Organic Framework (MOF) Catalysis
Metal-Organic Frameworks (MOFs) have emerged as highly promising heterogeneous catalysts. researchgate.net Their crystalline structure, composed of metal ions or clusters linked by organic ligands, results in exceptionally high surface areas, tunable porosity, and well-defined active sites. researchgate.netcapes.gov.br These characteristics make MOFs particularly effective for catalyzing complex organic transformations, including the synthesis of chromene derivatives.
The synthesis of 2-amino-4H-chromenes, close structural analogues of the target compound, has been successfully achieved using MOF catalysis. One-pot, multi-component reactions are particularly well-suited for this approach. researchgate.net For instance, the reaction of an aldehyde, malononitrile, and a phenol (B47542) derivative can be efficiently catalyzed by various MOFs.
Research has demonstrated the utility of catalysts such as MOF-5 and a magnetic core-shell MOF, Fe₃O₄@n-Pr-NH₂@Zn₃(BTC)₂, for these syntheses. researchgate.net The magnetic MOF is particularly advantageous as it can be easily recovered from the reaction mixture using an external magnet and reused multiple times without a significant loss in its catalytic activity. These methods are considered green and efficient strategies for producing chromene scaffolds. researchgate.net
| Catalyst | Reaction Conditions | Substrates | Product Type | Yield | Notes |
|---|---|---|---|---|---|
| MOF-5 | Solvent-free | Aldehyde, Malononitrile, Phenol derivative | 2-Amino-4H-chromene | High | Represents an efficient, solventless approach. researchgate.net |
| Fe₃O₄@n-Pr-NH₂@Zn₃(BTC)₂ | Ethanol, Reflux | Aldehyde, Malononitrile, Phenol derivative | 2-Amino-4H-chromene | Excellent | Catalyst is magnetically separable and reusable. researchgate.net |
Ultrasonic Irradiation-Assisted Synthesis
The use of ultrasonic irradiation is a powerful technique in green chemistry that can significantly accelerate chemical reactions. kjscollege.comresearchgate.net In the synthesis of chromene derivatives, ultrasound has been shown to improve yields, shorten reaction times, and allow for the use of milder conditions compared to conventional heating methods. researchgate.net
The synthesis of 2-amino-4-aryl-4H-chromene derivatives has been successfully carried out via a one-pot, three-component reaction under ultrasonic irradiation. researchgate.net This method typically involves reacting an aldehyde, an active methylene compound, and a phenol in an aqueous medium, often with a catalyst like morpholine. The high-frequency sound waves generate acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—which creates localized hot spots with extreme temperatures and pressures, thereby enhancing reaction rates. researchgate.net
The advantages of this sonochemical method are clearly demonstrated when compared to traditional synthetic protocols, which often require longer reaction times and may result in lower product yields. researchgate.net
| Method | Catalyst | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Ultrasonic Irradiation | Morpholine | Aqueous | Short | Outstanding | researchgate.net |
| Conventional Heating | Morpholine | Aqueous | Longer | Lower | researchgate.net |
Use of Eco-Friendly Catalysts (e.g., Chitosan-grafted Poly(vinylpyridine))
The development of catalysts from renewable resources is a key goal of green chemistry. Chitosan (B1678972), a biopolymer derived from chitin, is an excellent candidate for a catalyst support due to its biocompatibility, biodegradability, and the presence of reactive amino groups. researchgate.netresearchgate.net Modifying chitosan by grafting it with other polymers, such as poly(4-vinylpyridine), can create highly effective and recyclable heterogeneous catalysts. mdpi.com
Chitosan-grafted-poly(4-vinylpyridine) (Cs-PVP) has been synthesized and used as an efficient, bead-form catalyst for Michael additions, a fundamental carbon-carbon bond-forming reaction that can be a key step in the synthesis of various heterocyclic compounds. mdpi.com This polymeric catalyst offers an environmentally benign alternative to toxic and difficult-to-remove homogeneous basic catalysts like piperidine or pyridine. mdpi.com
The Cs-PVP catalyst is easily separated from the reaction mixture by simple filtration and can be recycled several times with minimal loss of activity. Its effectiveness has been demonstrated in the synthesis of a variety of pyran and thiopyran derivatives, which are structurally related to chromen-2-ones. mdpi.com
| Reactant 1 | Reactant 2 | Product Type | Yield | Catalyst Recyclability |
|---|---|---|---|---|
| Active Methylene Compound | Functionally Substituted Alkene | Pyran derivative | High | Recyclable for several cycles with minimal activity loss. mdpi.com |
| Malononitrile | Chalcone | Naphthopyran derivative | Excellent | Easily isolated from the reaction mixture. mdpi.com |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic properties of molecules. uin-alauddin.ac.id By calculating the electron density, DFT allows for the prediction of various molecular attributes, providing a theoretical framework to understand the structure and reactivity of compounds like 6-Amino-5-bromo-2h-chromen-2-one. These calculations are instrumental in correlating a molecule's structure with its chemical behavior. uin-alauddin.ac.id
Analysis of Electronic Structure (HOMO-LUMO Energy Gaps)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic transitions and reactivity. ossila.comschrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's stability and its potential for electronic excitation. schrodinger.comwuxiapptec.comresearchgate.net A smaller energy gap generally implies that the molecule can be more easily excited, influencing its chemical and photophysical properties. schrodinger.com
The HOMO-LUMO gap can be determined computationally and provides insights into the molecule's ability to donate or accept electrons. ossila.com For instance, the energy of the HOMO is related to the molecule's electron-donating capability (oxidation potential), while the LUMO energy indicates its electron-accepting ability (reduction potential). ossila.com This information is crucial for predicting how this compound might interact with other molecules or biological targets.
| Parameter | Significance |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. |
| ΔE (Energy Gap) | Difference between ELUMO and EHOMO; indicates chemical reactivity and kinetic stability. researchgate.net |
Prediction of Spectroscopic Parameters
DFT calculations are also employed to predict spectroscopic parameters, such as chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy and vibrational frequencies in Infrared (IR) and Raman spectroscopy. nih.gov These theoretical predictions serve as a valuable tool for interpreting experimental spectra. By comparing the calculated spectra with experimental data, researchers can confirm the molecular structure and gain a more detailed understanding of the vibrational modes of the molecule. For instance, DFT has been successfully used to analyze the vibrational spectra of related halogenated cytosine derivatives. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution within a molecule and predict its reactive sites. researchgate.netmdpi.com The MEP map displays regions of varying electrostatic potential on the molecular surface, typically using a color scale. researchgate.net Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. researchgate.netresearchgate.net
This three-dimensional visualization helps in identifying the electron-rich and electron-deficient areas of this compound, providing a clear picture of its polarity and how it might interact with other molecules or biological receptors. researchgate.netscispace.com The MEP analysis is a powerful tool for predicting non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems. mdpi.com
Global Chemical Reactivity Descriptors
Global chemical reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. uin-alauddin.ac.id These descriptors include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω).
Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity.
Chemical Potential (μ) indicates the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
These quantum chemical parameters are valuable for understanding the inhibition efficiency of molecules, for example, as corrosion inhibitors, by providing insight into the interaction between the inhibitor and a metal surface. uin-alauddin.ac.id
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or enzyme. nih.gov This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions. nih.govresearchgate.net
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking simulations can predict how this compound might bind to the active site of a biological macromolecule. nih.gov These simulations provide detailed information about the binding mode, including the specific amino acid residues involved in the interaction and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions). nih.gov
Characterization of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)
The stability and packing of this compound in a condensed state are governed by a network of non-covalent intermolecular interactions. Analysis of structurally similar bromo-coumarin derivatives reveals the critical role of hydrogen bonds and π–π stacking.
Furthermore, π–π stacking interactions are a significant stabilizing force. These interactions occur between the aromatic rings of adjacent coumarin (B35378) moieties. nih.govnih.gov In (6-Bromo-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate, for instance, π–π interactions are observed between the pyran and benzene (B151609) rings of the chromene core, with a centroid–centroid distance of approximately 3.7588 Å. iucr.org Similarly, in 3-(2-Amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one, π–π interactions with centroid–centroid distances ranging from 3.950 to 4.024 Å provide additional stability to the crystal lattice. nih.gov These stacking interactions, combined with hydrogen bonds, create a robust three-dimensional architecture. nih.gov
Table 1: Key Intermolecular Interactions in Bromo-Coumarin Derivatives
| Interaction Type | Description | Role in Crystal Stability |
|---|---|---|
| Hydrogen Bonding | Involves the amino group (N-H) as a donor and keto oxygen (C=O) or ring nitrogen as acceptors (N—H⋯O, N—H⋯N). Weak C—H⋯O bonds are also present. | Forms molecular dimers and chains, providing primary structural cohesion. nih.gov |
| π–π Stacking | Occurs between the electron-rich aromatic and pyrone rings of adjacent coumarin molecules. | Provides additional stabilization to the layered structure of the crystal lattice. nih.goviucr.org |
| Halogen Bonding | A Br···S short contact has been observed in some related structures, indicating the potential for halogen bonding. nih.gov | Contributes to the specific orientation of molecules within the crystal. |
In Silico Screening against Specific Protein Targets (e.g., VEGFR-2, α-Amylase, P2Y6 Receptor, Acetylcholinesterase)
In silico screening, primarily through molecular docking, has been employed to predict the binding affinity and interaction patterns of coumarin derivatives with various protein targets, identifying their potential as therapeutic agents.
Acetylcholinesterase (AChE): The coumarin scaffold is a feature in many known acetylcholinesterase inhibitors, which are relevant for the management of Alzheimer's disease. uq.edu.aufrontiersin.org Molecular docking studies on coumarin-containing compounds have revealed key interactions within the AChE active site. This site includes a narrow gorge containing the catalytic anionic site (CAS) and a peripheral anionic site (PAS). mdpi.com Docking simulations predict that the coumarin moiety can form hydrogen bonds with residues such as Phe295 and engage in aromatic interactions within the active site gorge, which can explain the inhibitory activity. uq.edu.au The development of new AChE inhibitors often involves fragment-based drug design and de novo design, where coumarin may serve as a core fragment. nih.gov
P2Y6 Receptor: The P2Y6 receptor is a Gq-coupled receptor implicated in inflammation. nih.gov Screening of 2H-chromene derivatives has identified them as reversible antagonists for this receptor. Structure-activity relationship (SAR) studies show that substitutions at the 6- and 8-positions of the chromene ring are critical for binding affinity. nih.gov Long-chain amino-functionalized congeners, in particular, have demonstrated significantly enhanced antagonistic activity, suggesting that the 6-amino group on the title compound could be a key feature for interaction with the P2Y6 receptor. nih.gov
VEGFR-2 and α-Amylase: While coumarin derivatives have been investigated for a wide range of biological activities, specific in silico screening studies of this compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and α-Amylase were not prominently featured in the reviewed literature.
Table 2: Summary of In Silico Screening of Coumarin Scaffolds
| Protein Target | Therapeutic Area | Key Findings from Coumarin Derivatives | Interacting Residues (Examples) |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Coumarin scaffolds act as reversible, mixed-type inhibitors. uq.edu.aunih.gov | Tyr72, Asp74, Trp86, Tyr124, Phe295, Trp286 uq.edu.aumdpi.com |
| P2Y6 Receptor | Inflammation, Cancer | 2H-chromene derivatives function as reversible antagonists; substitutions at C6 are crucial for affinity. nih.gov | Not specified, but binding is competitive. |
Hirshfeld Surface Analysis for Intermolecular Interaction Visualization
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.gov By mapping properties like the normalized contact distance (dnorm) onto the surface, it provides a detailed picture of molecular packing.
The dnorm surface highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of similar length in white, and longer contacts in blue. nih.gov For bromo-coumarin derivatives, red spots on the Hirshfeld surface clearly indicate the locations of hydrogen-bonding interactions. nih.gov
Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the contribution of each type of interaction to the total crystal packing. For example, in a related coumarin structure, the analysis showed that H⋯H contacts accounted for 57.0% of the interactions, while O⋯H/H⋯O and C⋯H/H⋯C contacts contributed 29.3% and 8.1%, respectively. nih.gov The characteristic sharp spikes in the fingerprint plot for O⋯H/H⋯O contacts are definitive indicators of strong hydrogen bonds. nih.gov Furthermore, the shape-index map can reveal subtle features like π–π stacking, which appear as characteristic red and blue triangles. nih.gov
Table 3: Interpretation of Hirshfeld Surface Analysis Features
| Feature | Visualization | Interpretation |
|---|---|---|
| dnorm Surface | Red, white, and blue mapped surface. | Red spots indicate close contacts (e.g., hydrogen bonds), white indicates contacts at the van der Waals limit, and blue indicates distant contacts. nih.gov |
| Fingerprint Plot | 2D scatter plot of de vs. di. | Provides a percentage contribution of different intermolecular contacts (e.g., H···H, O···H) to the total surface area. nih.gov |
| Shape Index | Surface colored with red and blue triangles. | Detects subtle variations in surface shape, with adjacent red/blue triangles indicating π–π stacking interactions. nih.gov |
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com In drug discovery, MD simulations provide critical insights into the conformational stability of a ligand, like this compound, and the dynamic behavior of its complex with a protein target. mdpi.com
Starting with a docked pose from in silico screening, MD simulations can assess the stability of the ligand-protein interaction. By simulating the complex in an aqueous environment, researchers can observe whether the key interactions, such as hydrogen bonds and hydrophobic contacts predicted by docking, are maintained over a period of nanoseconds. mdpi.com This helps validate the binding mode and provides a more realistic view of the interaction dynamics than static docking. nih.gov
For enzyme inhibitors, MD simulations can reveal conformational changes in the protein's binding site upon ligand binding. mdpi.com For instance, simulations have been used to identify alternative binding pocket conformations in enzymes and to understand the dynamic role of specific amino acid residues in accommodating an inhibitor. mdpi.com While specific MD simulation studies focused solely on this compound were not identified in the reviewed literature, this technique is a standard and crucial step in the computational evaluation of potential drug candidates with similar scaffolds. nih.govmdpi.com
In Vitro Biological Activity and Molecular Mechanistic Insights
Anticancer Activity Profiling
The anticancer properties of bromo-substituted 2H-chromen-2-one derivatives have been a significant area of investigation. These compounds have demonstrated a range of activities, from direct cytotoxicity against various cancer cell lines to the modulation of complex cellular processes like apoptosis and drug resistance.
Derivatives of 3-(2-Bromoacetyl)-2H-chromen-2-one have been evaluated for their in vitro cytotoxicity against a panel of six human cancer cell lines. orientjchem.org The cell lines tested include human gastric cancer (NUGC), human colon cancer (DLD1), human liver cancer (HA22T and HEPG2), nasopharyngeal carcinoma (HONE1), and human breast cancer (MCF). orientjchem.org For comparison, CHS 828 was used as a standard antitumor drug. orientjchem.org
Many of the synthesized heterocyclic compounds derived from 3-bromoacetylcoumarin displayed significant cytotoxic effects, with IC₅₀ values (the concentration required to inhibit cell growth by 50%) often in the nanomolar range. orientjchem.org Notably, one 4H-pyran derivative, compound 6d , showed cytotoxic activity against the NUGC cell line (IC₅₀ = 29 nM) that was nearly as potent as the standard drug CHS 828 (IC₅₀ = 25 nM). orientjchem.orgnih.gov Phenylacetohydrazonoyl bromide derivative 2 was also highly active against four of the tested cell lines: NUGC, DLD1, HEPG2, and MCF, with IC₅₀ values of 48, 60, 174, and 288 nM, respectively. orientjchem.org Importantly, the impact on normal fibroblast cells (WI38) was much lower (IC₅₀ > 10,000 nM), suggesting a degree of selectivity for cancer cells. orientjchem.org
Similarly, research on derivatives of 3-acetyl-6-bromo-2H-chromen-2-one has revealed promising antitumor activity. nih.govmdpi.com Several of these compounds, including pyrazolo[1,5-a]pyrimidine (B1248293) 7c , thiazole (B1198619) 23g , and 1,3,4-thiadiazole (B1197879) 18a , exhibited potent activity against the human liver carcinoma cell line HEPG2-1, with IC₅₀ values of 2.70, 3.50, and 4.90 µM, respectively. nih.govmdpi.com
Beyond direct cytotoxicity, chromene derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.
Studies on novel benzo[h]chromene derivatives demonstrated that they could suppress cell growth in human acute myeloid leukemia (HL-60) cells by inducing cell cycle arrest. researchgate.net Flow cytometry analysis confirmed that this arrest occurred at the G1/S phase transition. researchgate.net This halt in the cell cycle was followed by the induction of apoptosis, which was found to be triggered through both the extrinsic (Fas/Caspase 8) and intrinsic (Bcl-2/Caspase 3) pathways. researchgate.net
In a similar vein, certain acetoxycoumarin derivatives have been found to arrest the cell cycle at different phases in both lung (A549) and liver (CRL 1548) cancer cell lines. conicet.gov.ar For instance, one of the most active compounds, 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297), exhibited significant cytotoxic activity and induced cell cycle arrest. conicet.gov.ar Furthermore, a study on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives in the human breast cancer cell line MCF-7 revealed that the compounds could significantly increase the percentage of apoptotic cells and cause cell cycle arrest. nih.gov This was associated with a decrease in the expression of anti-apoptotic proteins like Bcl-2. nih.gov
The anticancer effects of chromene and coumarin (B35378) derivatives are underpinned by specific molecular interactions, including enzyme inhibition and receptor antagonism.
Enzyme Inhibition: One key mechanism is the inhibition of enzymes crucial for cancer cell survival and proliferation. For example, a coumarin derivative, bis(4-hydroxy-2H-chromen-2-one), was found to induce apoptosis in MCF-7 human breast cancer cells by inhibiting aromatase (CYP19A1), an enzyme involved in estrogen biosynthesis. nih.gov Other derivatives have been investigated as potential dual inhibitors of α-glucosidase and α-amylase, enzymes relevant to cancer cell metabolism. tandfonline.com Additionally, certain 3-acetylcoumarin (B160212) derivatives have been identified as potent and reversible inhibitors of the hMAO-B enzyme, which could be a promising target for neuroprotection and cancer therapy.
Receptor Antagonism: Another important mechanism is the antagonism of cell surface receptors that drive tumor growth. A notable example is the activity of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as antagonists of the P2Y₆ receptor, a G-protein coupled receptor implicated in inflammation and cancer. mdpi.com The 6-bromo analogue of this chromene was identified as a P2Y₆ receptor antagonist with moderate affinity (IC₅₀ of 3.49 μM). mdpi.com Further structure-activity relationship studies revealed that modifications at the 6- and 8-positions of the chromene scaffold could significantly enhance antagonist potency, with some long-chain amino-functionalized congeners displaying IC₅₀ values in the nanomolar range.
A major obstacle in cancer treatment is the development of multidrug resistance (MDR), where cancer cells become insensitive to a wide range of chemotherapeutic drugs. This is often caused by the overexpression of ABC transporters, which pump drugs out of the cell.
Coumarin derivatives have shown potential in overcoming this challenge. researchgate.net Studies have demonstrated that certain coumarins can modulate the expression of genes involved in MDR, such as MDR1, MRP1, and BCRP. In human leukemic cell lines, coumarin derivatives were analyzed for their ability to reverse drug resistance. Some derivatives have been shown to act as cytotoxic compounds themselves while also counteracting the MDR phenomenon in human colon cancer cells, which are particularly prone to developing resistance. conicet.gov.ar One hydantoin (B18101) derivative containing a 6-bromo-2-methyl-2H-chromene core showed significant anticancer action, with efficacy comparable to cisplatin (B142131) in several cell lines. orientjchem.org This suggests that the chromene scaffold could be valuable in designing new drugs to overcome clinical drug resistance. orientjchem.orgresearchgate.net
Antimicrobial Activity Studies
In addition to their anticancer properties, bromo-chromenone derivatives have been explored for their ability to combat bacterial infections.
Derivatives of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one have been synthesized and screened for their in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that specific derivatives exhibited strong and targeted inhibition. For instance, compounds 4 and 10 (thiazol-2-derivatives) showed potent activity against the Gram-positive bacterium Enterococcus faecalis, while compound 12a was highly active against the Gram-negative bacterium Pseudomonas aeruginosa.
The general class of coumarins is known to damage bacterial cell membranes, showing activity against a broad spectrum of bacteria. nih.gov Research has also highlighted a copper complex of 6-bromo-3-(3-(3-hydroxyphenyl)acryloyl)-2H-chromen-2-one as a good antibacterial agent with a Minimum Inhibitory Concentration (MIC) value of 25 μg/mL. Another derivative, 6-bromo-3-(1-(2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)hydrazono)ethyl)-2H-chromen-2-one, was identified as a potent antimycobacterial agent.
Inhibition of Biofilm Formation by Pathogenic Microorganisms
The inhibition of biofilm formation is a critical strategy in combating microbial resistance. Coumarin derivatives are recognized for their potential to interfere with this process. nih.govmdpi.comnih.gov For instance, research has been conducted on derivatives like 3-(2-aminothiazol-4-yl)-6-bromo-2H-chromen-2-one as part of the synthesis of new sulfonamides to be tested for biofilm inhibitory activities. nih.gov Despite the interest in bromo-coumarin structures, no specific studies detailing the capacity of 6-Amino-5-bromo-2H-chromen-2-one to inhibit biofilm formation by pathogenic microorganisms were identified.
Antioxidant Activity Assessments
The antioxidant potential of coumarins is a well-established area of research, often attributed to their ability to scavenge free radicals and chelate metal ions. researchgate.net
Free Radical Scavenging Capabilities (e.g., DPPH, Nitric Oxide, Hydrogen Peroxide Assays)
Standard assays such as DPPH, nitric oxide, and hydrogen peroxide scavenging are commonly used to evaluate the antioxidant properties of coumarin compounds. researchgate.netsysrevpharm.org While the general class of 2H-chromen-2-one derivatives has been studied for moderate antiradical activity, specific data quantifying the free radical scavenging capabilities of this compound through these assays are not present in the available literature. researchgate.net
Reducing Power Assays
Reducing power assays are employed to assess the electron-donating capacity of potential antioxidants. Studies on some 2H-chromen-2-one derivatives have indicated low reducing activity. researchgate.net However, specific results from reducing power assays for this compound have not been reported.
Tyrosinase Inhibition Activity
Tyrosinase inhibitors are of significant interest, particularly in the cosmetic and medicinal industries. nih.gov While various coumarin derivatives have been investigated as potential tyrosinase inhibitors, there is no available research that specifically evaluates the tyrosinase inhibition activity of this compound.
Anti-inflammatory Activity in In Vitro Models
Coumarin and its derivatives are known to possess anti-inflammatory properties, often evaluated by measuring their ability to inhibit the production of inflammatory mediators in in vitro models. nih.govnih.gov For example, studies on other coumarin derivatives have demonstrated the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-induced macrophage models. nih.gov Nevertheless, specific in vitro studies detailing the anti-inflammatory effects of this compound are not found in the current body of scientific literature.
Inhibition of Pro-inflammatory Pathways and Mediators
Coumarin derivatives are known to possess anti-inflammatory properties, primarily by interfering with the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov By suppressing NF-κB, these compounds can decrease the production of inflammatory mediators such as nitric oxide, prostaglandin (B15479496) E2, and key cytokines. nih.gov
Research on various coumarin derivatives has demonstrated their ability to significantly reduce the expression of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophage models. nih.gov For instance, certain 2-oxo-2H-chromenyl derivatives have shown potent inhibitory effects on TNF-α. nih.gov One notable coumarin derivative demonstrated superior anti-inflammatory activity compared to dexamethasone, achieving this by modulating the AKT/mTOR and Nrf2/HO-1 signaling pathways, which subsequently leads to the downregulation of NF-kβ activity. nih.gov This multi-faceted approach results in a marked decrease in the production of pro-inflammatory cytokines. nih.gov
Enzyme Inhibition Relevant to Inflammation (e.g., PDE4)
Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory cells that specifically degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that plays a crucial role in regulating inflammatory responses. mdpi.comnih.gov The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates signaling pathways that suppress inflammation. nih.gov This makes PDE4 a significant therapeutic target for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. mdpi.comnih.gov
The development of PDE4 inhibitors is an active area of research, with several compounds approved for clinical use. nih.gov While research has focused on various chemical classes, the fundamental strategy involves designing molecules that can effectively bind to the active site of the PDE4 enzyme. researchgate.net The potential for coumarin-based compounds like this compound to act as PDE4 inhibitors is an area of interest, given the established anti-inflammatory profile of the coumarin nucleus.
Specific Enzyme and Receptor Modulation
The structural features of this compound make it a candidate for interacting with various specific enzymes and receptors, suggesting potential therapeutic applications in different disease areas.
P2Y6 Receptor Antagonism and Calcium Mobilization Inhibition
The P2Y6 receptor, a Gq-coupled receptor activated by uridine (B1682114) 5′-diphosphate (UDP), is a promising drug target for inflammatory and degenerative diseases. Current time information in Pasuruan, ID.mdpi.com Antagonists of this receptor have been shown to be effective in models of colitis and acute lung injury. Current time information in Pasuruan, ID. The activation of the P2Y6 receptor by the proinflammatory signal UDP leads to the activation of phospholipase C β (PLCβ) and a subsequent increase in intracellular calcium (Ca2+) mobilization. Current time information in Pasuruan, ID.
Derivatives of 2H-chromene have been investigated as competitive antagonists for the P2Y6 receptor. Studies on human P2Y6R-expressing astrocytoma cells have shown that specific functionalized 2H-chromene analogs can effectively inhibit UDP-induced calcium mobilization. Current time information in Pasuruan, ID.mdpi.com The potency of these antagonists is highly dependent on the nature and position of substitutions on the chromene ring, highlighting the importance of the molecular structure for receptor affinity and inhibitory function. Current time information in Pasuruan, ID.
Table 1: P2Y6 Receptor Antagonist Activity of a 2H-Chromene Analog
| Compound | Target | Assay | IC50 |
|---|
| MRS4940 (A 6-(Boc-amino-n-heptylethynyl) 2H-chromene analog) | Human P2Y6 Receptor | Inhibition of UDP-induced Ca2+ mobilization | 162 nM Current time information in Pasuruan, ID.mdpi.com |
This table presents data for a related 2H-chromene analog to illustrate the potential activity of the compound class.
α-Amylase Inhibition for Anti-diabetic Potential
α-Amylase is a key enzyme in carbohydrate digestion, breaking down complex carbohydrates into simpler sugars. Inhibiting this enzyme can slow down carbohydrate digestion and absorption, thereby helping to manage post-meal blood glucose levels in individuals with type 2 diabetes.
Coumarin and its derivatives have been identified as potential inhibitors of digestive enzymes, including α-amylase and α-glucosidase. nih.gov Research into 6-sulfonamide-2H-chromene derivatives, which are structurally similar to this compound, has shown their potential as antidiabetic agents through the inhibition of α-amylase and α-glucosidase. nih.gov This suggests that the 2H-chromen-2-one core structure is a viable scaffold for developing new anti-diabetic compounds.
Acetylcholinesterase Inhibition for Neurological Targets
Acetylcholinesterase (AChE) is the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibiting AChE increases the levels of acetylcholine in the brain, a strategy used in the treatment of neurological conditions like Alzheimer's disease. The coumarin nucleus is considered a "privileged structure" in medicinal chemistry and has been explored for its potential in treating neurodegenerative diseases. researchgate.net Coumarin derivatives have been shown to exhibit inhibitory activity against cholinesterases, indicating their potential as a basis for developing new neurological drugs. nih.gov
Emerging Research Applications and Functional Material Development
Utilization as Fluorescent Probes and Dyes
Coumarin (B35378) derivatives are well-regarded for their significant electro-optical properties, which include high fluorescence, large Stokes shifts, and high photoluminescence quantum yields. nih.gov These characteristics make them ideal candidates for fluorescent probes and dyes. The fluorescence of coumarin-based compounds can be finely tuned by the introduction of various substituents onto the core structure. nih.gov Specifically, the presence of an electron-donating group, such as the amino group in 6-Amino-5-bromo-2h-chromen-2-one, can significantly influence the molecule's fluorescent properties. mdpi.com
Research has demonstrated that coumarin derivatives can serve as effective fluorescent labels for biomolecules, facilitating their detection in various biological studies. mdpi.comgoogle.com For instance, coumarin-alkynes have been successfully used for the fluorescent labeling of amino acids and peptides. rsc.org The development of new coumarin dyes with large Stokes shifts is an active area of research, with applications in nucleic acid sequencing and cellular imaging. google.com The modification of the coumarin scaffold, such as through the synthesis of 6-aryl coumarin dyes, has led to compounds with interesting fluorescence quantum yields and solvatochromic properties. nih.govacs.org These dyes have shown potential as biomarkers in living and fixed cells. acs.org
Table 1: Photophysical Properties of Selected Coumarin Derivatives
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Application | Reference |
| 6-Aryl Coumarin Derivative (4c) | 303, 372 | - | - | Potential Biomarker | acs.org |
| 6-Aryl Coumarin Derivative (4e) | 283, 380 | - | - | Potential Biomarker, Fe3+ Sensor | acs.org |
| 6-Aryl Coumarin Derivative (4f) | 288, 368 | - | - | Potential Biomarker, Fe3+ Sensor | acs.org |
| AlexaFluor™ 430 | 434 | 539 | 105 | Fluorescent Dye | google.com |
| Pacific Orange™ | 390 | 540 | 150 | Fluorescent Dye | google.com |
| BD Horizon™ V500 | 415 | 500 | 85 | Fluorescent Dye | google.com |
| Chromeo™ 494 | 494 | 628 | 134 | Fluorescent Dye | google.com |
Development as Derivatization Reagents in Analytical Chemistry (e.g., for Aldehydes)
The amino group of this compound provides a reactive site for derivatization reactions, a crucial process in analytical chemistry for enhancing the detectability of target analytes. One significant application is in the derivatization of aldehydes. Aldehydes can react with the amino group to form Schiff bases, which can then be detected and quantified.
Coumarin-3-aldehyde has been investigated as a scaffold for designing fluorescent sensors. nih.gov While this is a different isomer, the principle of using a coumarin structure to develop reagents for detecting specific analytes is well-established. The reactivity of the amino group in 6-aminocoumarin derivatives allows for their use in various chemical reactions, including condensation reactions with aldehydes and ketones. This reactivity forms the basis for developing new analytical methods for the determination of aldehydes in various samples.
Potential in Tracer Detection Systems
The strong fluorescence and the ability to be incorporated into larger molecular structures make this compound and its derivatives promising candidates for use in tracer detection systems. Fluorescent tracers are widely used in various fields, including medical diagnostics, environmental monitoring, and industrial process control. The inherent sensitivity of fluorescence detection allows for the detection of minute quantities of the tracer.
Coumarin-based fluorescent labels are already utilized in non-radioactive detection of nucleic acids. google.com This highlights their potential to replace traditional radioactive tracers, offering a safer and more environmentally friendly alternative. The development of coumarin derivatives with specific functionalities allows for their targeted application in different tracer systems. For example, by modifying the coumarin structure, it is possible to create tracers that are sensitive to specific environmental parameters such as pH or the presence of certain metal ions. nih.govacs.org This tunability is a key advantage in the design of sophisticated tracer detection systems.
Future Research Directions and Overarching Challenges
Development of More Efficient and Atom-Economical Synthetic Pathways
The synthesis of coumarin (B35378) derivatives, including 6-Amino-5-bromo-2H-chromen-2-one, has traditionally involved methods that can be lengthy and may utilize hazardous reagents. benthamdirect.com A significant challenge lies in developing more efficient and environmentally friendly synthetic routes.
Current Approaches and Limitations:
While specific synthesis details for this compound are not extensively documented in the provided results, general coumarin synthesis often relies on classic condensation reactions like the Pechmann, Perkin, Knoevenagel, and Reformatsky reactions. benthamdirect.comjetir.orgeurekaselect.com These methods can sometimes suffer from drawbacks such as harsh reaction conditions, the use of toxic catalysts, and the generation of significant waste. benthamdirect.com For instance, the Pechmann condensation often employs concentrated sulfuric acid as a catalyst. jetir.org
Future Directions:
Green Chemistry Approaches: The future of coumarin synthesis is increasingly leaning towards green chemistry principles. news-medical.net This includes the use of microwave irradiation, ultrasound-assisted strategies, and solvent-free reaction conditions to improve yields, reduce reaction times, and minimize waste. jetir.orgeurekaselect.comnews-medical.net Mechanochemical synthesis, such as ball milling, presents another promising green alternative that avoids the use of hazardous solvents. rsc.org
Catalyst Development: Research into novel and reusable catalysts is crucial. This could involve the use of solid acid catalysts or enzymatic processes to enhance selectivity and reduce environmental impact.
One-Pot Syntheses: Designing multi-component, one-pot reactions can significantly improve efficiency by reducing the number of purification steps and saving time and resources. uobaghdad.edu.iqnih.gov
Targeted Design of Derivatives with Enhanced Selectivity and Potency
The core structure of this compound offers a versatile scaffold for the development of new therapeutic agents. The challenge is to rationally design derivatives with improved biological activity and selectivity towards specific targets.
Current Research:
Derivatives of similar compounds, such as 3-Amino-6-bromo-2H-chromen-2-one, have been synthesized as precursors for antiproliferative agents. nih.gov
The amino group at the C6 position of the coumarin ring provides a key site for modification, allowing for the introduction of various functional groups to modulate the compound's properties.
Future Directions:
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to understand how different substituents on the coumarin ring influence biological activity. This involves synthesizing a library of derivatives with variations at different positions and evaluating their effects.
Computational Modeling: Utilizing computational tools for molecular docking and virtual screening can help in predicting the binding affinity of designed derivatives to specific biological targets, thereby guiding synthetic efforts.
Advanced Mechanistic Elucidation via Integrated Experimental and Computational Approaches
A thorough understanding of the mechanism of action is fundamental for the rational design of more effective drugs. For this compound and its analogs, the challenge is to elucidate their precise molecular interactions and downstream effects.
Current Understanding:
Coumarin derivatives are known to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and anticoagulant properties. nih.gov
The mechanism can involve interference with DNA synthesis or inhibition of key enzymes.
Future Directions:
Integrated Approaches: Combining experimental techniques (e.g., X-ray crystallography, NMR spectroscopy) with computational modeling can provide detailed insights into how these compounds bind to their targets.
Target Identification: Identifying the specific cellular targets of this compound is a critical step. This can be achieved through techniques like affinity chromatography and proteomics.
Exploration of Novel Biological Targets and Therapeutic Areas
While coumarins have been investigated for various applications, there is potential to uncover new biological targets and therapeutic uses for this compound.
Known Applications:
Coumarin derivatives have shown promise as anticancer agents, with some acting as inhibitors of enzymes like carbonic anhydrase and β-glucuronidase. acs.org
They are also being explored for their potential in treating neurodegenerative diseases.
Future Directions:
High-Throughput Screening: Screening this compound and its derivatives against a wide range of biological targets can help identify novel activities.
Repurposing: Investigating this compound for new therapeutic applications beyond its currently known activities could lead to unexpected discoveries.
Implementation of Artificial Intelligence and Machine Learning in Structure-Activity Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. The challenge is to effectively apply these technologies to optimize the structure and activity of coumarin derivatives.
Current Trends:
AI and ML are being used to predict the biological activity and physicochemical properties of molecules, accelerating the drug design process. researchgate.net
These technologies can analyze large datasets to identify patterns and relationships that may not be apparent through traditional methods. arxiv.orgresearchgate.net
Future Directions:
Predictive Modeling: Developing robust AI/ML models to predict the structure-activity relationships of this compound derivatives can guide the synthesis of more potent and selective compounds. nih.gov
De Novo Design: Using generative AI models to design novel coumarin-based molecules with desired properties is an exciting future prospect. nih.gov
Advancements in Green Chemistry Principles for Sustainable Production and Application
The principles of green chemistry are becoming increasingly important in the chemical industry. The challenge is to develop sustainable methods for the production and application of this compound.
Current Efforts:
As mentioned earlier, there is a growing interest in using green synthetic methods for coumarin synthesis. benthamdirect.comeurekaselect.comnews-medical.net
Future Directions:
Lifecycle Assessment: Conducting a full lifecycle assessment of the synthesis and application of this compound will help identify areas for improvement in terms of sustainability.
Biodegradable Derivatives: Designing derivatives that are not only effective but also biodegradable would minimize their environmental impact.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 6-amino-5-bromo-2H-chromen-2-one, and how can byproduct formation be minimized?
- Methodological Answer : A common approach involves bromination of 6-amino-2H-chromen-2-one derivatives using N-bromosuccinimide (NBS) in acetic acid at 60–80°C. To minimize byproducts (e.g., dibrominated species), stoichiometric control (1:1 molar ratio of substrate to NBS) and real-time monitoring via thin-layer chromatography (TLC) are critical. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures isolation of the monobrominated product. Reaction intermediates should be characterized using H NMR to confirm regioselectivity at the 5-position .
Q. How should researchers optimize spectroscopic characterization (NMR, IR) for this compound?
- Methodological Answer :
- NMR : In H NMR (DMSO-d₆), the amino proton appears as a broad singlet (~δ 5.8–6.2 ppm), while the chromenone carbonyl (C=O) deshields adjacent protons (e.g., H-3 appears as a doublet near δ 6.5 ppm). Coupling constants (J) between H-3 and H-4 help confirm the chromenone scaffold.
- IR : A strong absorption band at ~1680–1700 cm⁻¹ confirms the lactone carbonyl. Bromine substitution reduces symmetry, leading to distinct aromatic C-H stretching (3050–3100 cm⁻¹). Solvent-free IR (KBr pellet) minimizes interference .
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Recrystallization from ethanol/water (7:3 v/v) yields high-purity crystals. For mixtures with polar byproducts, gradient elution in column chromatography (starting with 20% ethyl acetate in hexane, increasing to 50%) improves separation. Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in this compound be analyzed to predict crystal packing and stability?
- Methodological Answer : Graph-set analysis (as per Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., N–H···O=C interactions between amino and carbonyl groups). Single-crystal X-ray diffraction (SC-XRD) reveals dimeric or chain formations. Computational tools (Mercury, CrystalExplorer) visualize packing diagrams and quantify interaction energies. Discrepancies between predicted and observed packing (e.g., Br···π interactions) require refinement using SHELXL .
Q. What experimental and computational approaches resolve contradictions in spectroscopic vs. crystallographic data for this compound?
- Methodological Answer : If NMR suggests a planar structure but SC-XRD shows non-coplanar substituents, verify sample polymorphism via differential scanning calorimetry (DSC). Density functional theory (DFT) calculations (B3LYP/6-31G**) can model ground-state geometries and compare with crystallographic data. For conflicting IR and Raman spectra, polarized light microscopy identifies anisotropic crystal domains affecting vibrational modes .
Q. How does bromine substitution at the 5-position influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The electron-withdrawing bromine activates the chromenone ring for palladium-catalyzed coupling. Optimization requires:
- Ligand selection: SPhos or XPhos enhances reactivity with aryl boronic acids.
- Solvent: Dimethylformamide (DMF) or toluene at 80–100°C.
- Monitoring: GC-MS tracks debromination byproducts. Post-reaction C NMR confirms C–C bond formation at the 5-position .
Q. What strategies mitigate challenges in resolving enantiomers or polymorphs of this compound?
- Methodological Answer : For enantiomers, chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluent separates stereoisomers. Polymorph screening involves solvent-drop grinding and slurry crystallization in varied solvents (e.g., acetone vs. methanol). SC-XRD (collected at 100 K) and Hirshfeld surface analysis quantify polymorph-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
